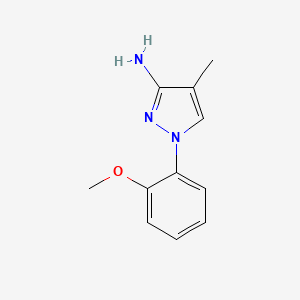
1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 2-methoxyphenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the aromatic or pyrazole ring.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but has a piperazine ring instead of a pyrazole ring.
2-(2-methoxyphenyl)benzimidazole: Similar in having a methoxyphenyl group, but with a benzimidazole ring.
4-methyl-1H-pyrazol-3-amine: Lacks the methoxyphenyl group but has the same pyrazole core structure.
Uniqueness
1-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine is unique due to the combination of its methoxyphenyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3O/c1-8-7-14(13-11(8)12)9-5-3-4-6-10(9)15-2/h3-7H,1-2H3,(H2,12,13) |
InChI-Schlüssel |
XZUKRWWAJXNQSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-2-(4-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12442877.png)
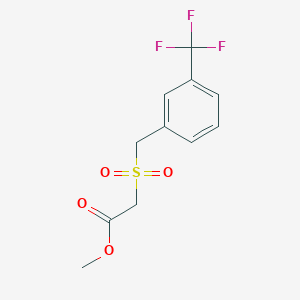

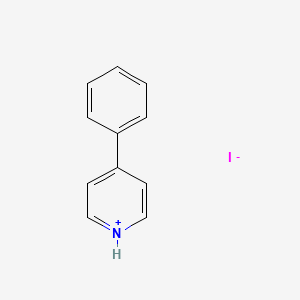
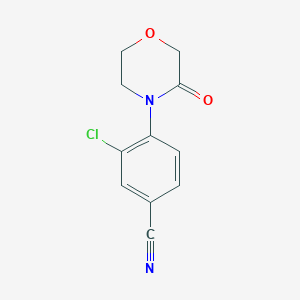
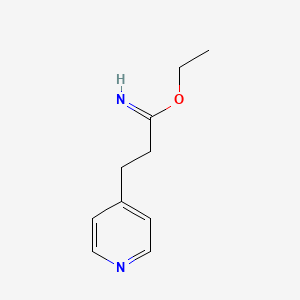
![4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol](/img/structure/B12442917.png)
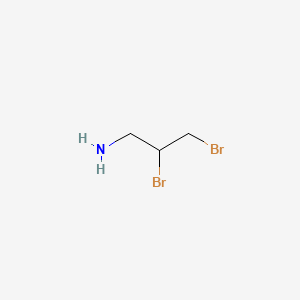
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
![tert-butyl N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate](/img/structure/B12442933.png)
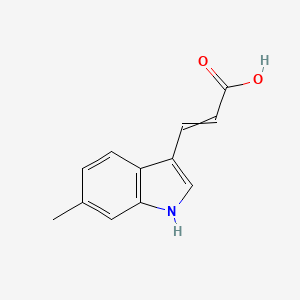

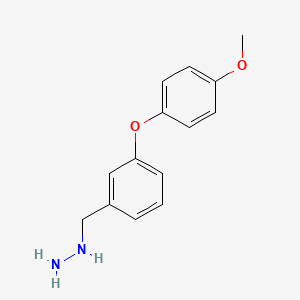
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)
